Cas no 693232-05-2 (3-(Benzyloxy)-4-bromobenzonitrile)
3-(Benzyloxy)-4-bromobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-(Benzyloxy)-4-bromobenzonitrile
- 4-bromo-3-phenylmethoxybenzonitrile
- C14H10BrNO
- DZFHPUCEPWKNHF-UHFFFAOYSA-N
- 693232-05-2
- 3-benzyloxy-4-bromobenzonitrile
- SCHEMBL6061295
- MFCD27923602
- Benzonitrile, 4-bromo-3-(phenylmethoxy)-
- G70483
-
- MDL: MFCD27923602
- Inchi: 1S/C14H10BrNO/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2
- InChI Key: DZFHPUCEPWKNHF-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C#N)C=C1OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 286.9946
- Monoisotopic Mass: 286.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 33Ų
Experimental Properties
- PSA: 33.02
3-(Benzyloxy)-4-bromobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019098965-1g |
3-(Benzyloxy)-4-bromobenzonitrile |
693232-05-2 | 95% | 1g |
$400.00 | 2023-09-01 | |
| abcr | AB601200-250mg |
3-(Benzyloxy)-4-bromobenzonitrile; . |
693232-05-2 | 250mg |
€126.60 | 2025-04-17 | ||
| abcr | AB601200-1g |
3-(Benzyloxy)-4-bromobenzonitrile; . |
693232-05-2 | 1g |
€229.40 | 2025-04-17 | ||
| abcr | AB601200-5g |
3-(Benzyloxy)-4-bromobenzonitrile; . |
693232-05-2 | 5g |
€642.30 | 2025-04-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740887-1g |
3-(Benzyloxy)-4-bromobenzonitrile |
693232-05-2 | 98% | 1g |
¥2486.00 | 2024-05-03 | |
| Crysdot LLC | CD12042359-5g |
3-(Benzyloxy)-4-bromobenzonitrile |
693232-05-2 | 95+% | 5g |
$904 | 2024-07-24 | |
| Ambeed | A380467-250mg |
3-(Benzyloxy)-4-bromobenzonitrile |
693232-05-2 | 95% | 250mg |
$46.0 | 2025-04-17 | |
| Ambeed | A380467-250mg |
3-(Benzyloxy)-4-bromobenzonitrile |
693232-05-2 | 95% | 250mg |
$46.0 | 2025-04-17 | |
| Ambeed | A380467-1g |
3-(Benzyloxy)-4-bromobenzonitrile |
693232-05-2 | 95% | 1g |
$122.0 | 2025-04-17 | |
| Ambeed | A380467-1g |
3-(Benzyloxy)-4-bromobenzonitrile |
693232-05-2 | 95% | 1g |
$122.0 | 2025-04-17 |
3-(Benzyloxy)-4-bromobenzonitrile Suppliers
3-(Benzyloxy)-4-bromobenzonitrile Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 3-(Benzyloxy)-4-bromobenzonitrile
Comprehensive Overview of 3-(Benzyloxy)-4-bromobenzonitrile (CAS No. 693232-05-2)
3-(Benzyloxy)-4-bromobenzonitrile (CAS No. 693232-05-2) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its molecular structure, featuring a benzyloxy group and a bromine substituent, makes it a versatile building block for cross-coupling reactions and nitrile-based transformations. This compound has garnered significant attention due to its role in developing active pharmaceutical ingredients (APIs) and liquid crystal materials, aligning with current trends in green chemistry and sustainable synthesis.
In recent years, the demand for high-purity brominated aromatics like 3-(Benzyloxy)-4-bromobenzonitrile has surged, driven by advancements in OLED technology and drug discovery. Researchers frequently search for "693232-05-2 solubility," "benzyl-protected benzonitrile applications," or "Pd-catalyzed reactions with bromobenzonitriles," reflecting its relevance in modern synthetic workflows. The compound’s stability under inert atmospheres and compatibility with microwave-assisted synthesis further enhance its utility in high-throughput laboratories.
From a structural perspective, the cyano group in 3-(Benzyloxy)-4-bromobenzonitrile offers a reactive handle for nucleophilic additions, while the bromine atom facilitates Suzuki-Miyaura or Sonogashira couplings. These properties are critical for designing biaryl scaffolds prevalent in kinase inhibitors and photovoltaic materials. Notably, its low toxicity profile (as per standard safety data sheets) makes it preferable over heavier halogen analogs in environmentally conscious formulations.
The synthesis of 693232-05-2 typically involves benzylation of 4-bromo-3-hydroxybenzonitrile, optimized for minimizing byproducts. Industrial-scale production emphasizes atom economy, addressing the growing focus on waste reduction in chemical manufacturing. Analytical methods such as HPLC purity testing and NMR spectroscopy ensure compliance with pharmaceutical-grade standards, a key concern for buyers seeking "CAS 693232-05-2 suppliers" or "GMP-certified bromobenzonitriles."
Emerging applications include its use in metal-organic frameworks (MOFs) and covalent organic polymers (COPs), where its rigid aromatic core contributes to porosity and thermal stability. Discussions on platforms like ResearchGate often highlight its potential in carbon capture materials or heterogeneous catalysis, tying into broader conversations about renewable energy solutions. This positions 3-(Benzyloxy)-4-bromobenzonitrile as a compound bridging academic research and industrial innovation.
For storage and handling, recommendations include protection from UV light and moisture to prevent degradation. Its crystalline solid form at room temperature simplifies logistics, though users should consult MSDS guidelines for specific precautions. As regulatory landscapes evolve, particularly around halogenated compounds, this compound’s balanced reactivity and regioselectivity ensure its continued relevance in structure-activity relationship (SAR) studies.
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